molecular formula C13H18O3 B8714038 Methyl 3-(pentyloxy)benzoate

Methyl 3-(pentyloxy)benzoate

Cat. No. B8714038
M. Wt: 222.28 g/mol
InChI Key: VLGBMUPRDSTBKL-UHFFFAOYSA-N
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Patent
US06232290B1

Procedure details

To 3-amyloxybenzoic acid methyl ester (35 g) in methanol (200 ml) was added 1N-sodium hydroxide aqueous solution (200 ml) and the mixture was stirred for 2 days at room temperature. Hydroxy chloride (20 ml) was added to the raction mixture. The precipitate was filtered and washed with water, acetonitrile and diisopropyl ether to give 3-amyloxybenzoic acid (30 mg).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH:5]=1.[OH-].[Na+].OCl>CO>[CH2:11]([O:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([OH:16])=[O:2])[CH2:12][CH2:13][CH2:14][CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)OCCCCC)=O
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
OCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water, acetonitrile and diisopropyl ether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(CCCC)OC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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